1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide
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Overview
Description
1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a hydroxyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with glyoxal and ammonia under controlled conditions to form the imidazole ring. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl-4-oxo-1H-imidazole-5-carboxamide.
Reduction: Formation of benzyl-4-hydroxy-1H-imidazole-5-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects .
Comparison with Similar Compounds
1-Benzyl-1H-imidazole-5-carboxamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxy-1H-imidazole-5-carboxamide: Lacks the benzyl group, which can influence its solubility and interaction with biological targets.
1-Benzyl-4-hydroxy-2-methyl-1H-imidazole-5-carboxamide: Contains an additional methyl group, which can alter its chemical properties and applications.
Uniqueness: 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide is unique due to the presence of both the benzyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82439-85-8 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-benzyl-5-hydroxyimidazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(15)9-11(16)13-7-14(9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,12,15) |
InChI Key |
JZPLXGKZAKUPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)O |
Origin of Product |
United States |
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